molecular formula C14H14O3 B12839987 (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid

(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid

Katalognummer: B12839987
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: PATHKUFURGNLJU-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Methoxy-2-naphthalen-2-yl-propionic acid is a chiral compound with significant importance in organic chemistry. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a methoxy group and a naphthalene ring, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves enantioselective methods to ensure the production of the desired enantiomer. One common approach is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This method employs rhodium-catalyzed reactions with specific ligands to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid may involve large-scale enantioselective synthesis techniques. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficiency and scalability. The use of renewable feedstocks and green chemistry principles is also gaining traction in industrial settings to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methoxy-2-naphthalen-2-yl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group and naphthalene ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .

Major Products

The major products formed from these reactions include various derivatives of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid, such as ketones, alcohols, and substituted naphthalene compounds

Wissenschaftliche Forschungsanwendungen

®-2-Methoxy-2-naphthalen-2-yl-propionic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to distinct effects on cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Methoxy-2-naphthalen-2-yl-propionic acid: The enantiomer of the compound with different stereochemistry.

    2-Methoxy-2-naphthalen-2-yl-acetic acid: A structurally similar compound with a different side chain.

    Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.

Uniqueness

®-2-Methoxy-2-naphthalen-2-yl-propionic acid is unique due to its specific chiral configuration and the presence of both a methoxy group and a naphthalene ring.

Eigenschaften

Molekularformel

C14H14O3

Molekulargewicht

230.26 g/mol

IUPAC-Name

(2R)-2-methoxy-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m1/s1

InChI-Schlüssel

PATHKUFURGNLJU-CQSZACIVSA-N

Isomerische SMILES

C[C@@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC

Kanonische SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.